

An In-depth Technical Guide to Ethyldiphenylphosphine in Organometallic Chemistry

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Compound of Interest

Compound Name: *Ethyldiphenylphosphine*

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Introduction

Ethyldiphenylphosphine ($C_{14}H_{15}P$) is a tertiary phosphine that serves as a versatile and efficient ligand in organometallic chemistry. Its unique steric and electronic properties make it a valuable tool in a wide array of catalytic reactions, particularly in the formation of carbon-carbon and carbon-heteroatom bonds. This guide provides a comprehensive overview of **ethyldiphenylphosphine**, including its synthesis, spectroscopic and structural properties, and its applications in key organometallic reactions, with a focus on providing practical experimental details and data for researchers in the field.

Core Properties of Ethyldiphenylphosphine

Ethyldiphenylphosphine is a colorless to slightly yellow liquid at room temperature.^[1] A summary of its key physical and chemical properties is presented in Table 1.

Property	Value	Reference
Molecular Formula	C ₁₄ H ₁₅ P	[1]
Molecular Weight	214.24 g/mol	[2]
Appearance	Colorless to slightly yellow liquid	[2]
Density	1.048 g/mL at 25 °C	[2]
Boiling Point	293 °C	[2]
Refractive Index	n _{20/D} 1.614	[2]
CAS Number	607-01-2	[2]

Synthesis of Ethyldiphenylphosphine

A common and effective method for the synthesis of **ethyldiphenylphosphine** is through the reaction of a Grignard reagent with chlorodiphenylphosphine.[3]

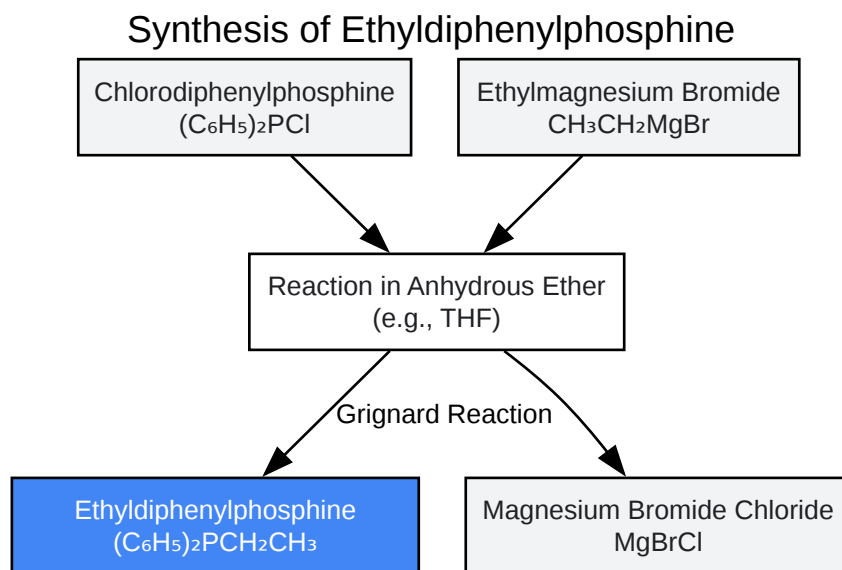
Experimental Protocol: Synthesis via Grignard Reaction[3]

Materials:

- Chlorodiphenylphosphine
- Ethylmagnesium bromide (solution in a suitable ether solvent, e.g., THF or diethyl ether)
- Anhydrous tetrahydrofuran (THF) or diethyl ether
- Saturated aqueous ammonium chloride (NH₄Cl) solution
- Anhydrous sodium sulfate (Na₂SO₄)
- Ethyl acetate

Procedure:

- To a stirred solution of chlorodiphenylphosphine (1.0 equivalent) in anhydrous THF at -10 °C, a solution of ethylmagnesium bromide (1.1 equivalents) is added dropwise.
- The reaction mixture is stirred for 12 hours at room temperature.
- The reaction is then quenched by the slow addition of a half-saturated aqueous NH_4Cl solution.
- The mixture is diluted with ethyl acetate and stirred for 15 minutes.
- The organic layer is separated, and the aqueous layer is extracted three times with ethyl acetate.
- The combined organic layers are dried over anhydrous Na_2SO_4 and concentrated under reduced pressure.
- The crude product can be purified by flash column chromatography to yield **ethyldiphenylphosphine** as a colorless liquid.



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A simplified workflow for the synthesis of **ethyldiphenylphosphine**.

Spectroscopic and Structural Data

The characterization of **ethyldiphenylphosphine** and its metal complexes is crucial for understanding their behavior in chemical reactions.

Spectroscopic Data

Technique	Data	Reference
^1H NMR	Spectra available in the PubChem database.	[1]
^{13}C NMR	Spectra available in the PubChem database.	[1]
^{31}P NMR	Spectra available in the PubChem database.	[1]
IR Spectroscopy	Data for the oxidized form, ethyldiphenylphosphine oxide, is available from the NIST WebBook.	[4]

Structural Data of Ethyldiphenylphosphine-Metal Complexes

Detailed crystallographic data for **ethyldiphenylphosphine** specifically bound to palladium or platinum is not readily available in the searched literature. However, data for similar phosphine ligands in complex with these metals can provide valuable insights into expected bond lengths and angles. For instance, in palladium(II) complexes with phosphine ligands, Pd-P bond lengths are typically in the range of 2.21-2.24 Å.[5] In platinum(II) complexes, Pt-P bond lengths are generally observed to be around 2.21-2.31 Å.[6][7] The P-M-P (where M is the metal) and Cl-M-P bond angles are highly dependent on the specific geometry of the complex and the other ligands present.

Applications in Organometallic Chemistry: Cross-Coupling Reactions

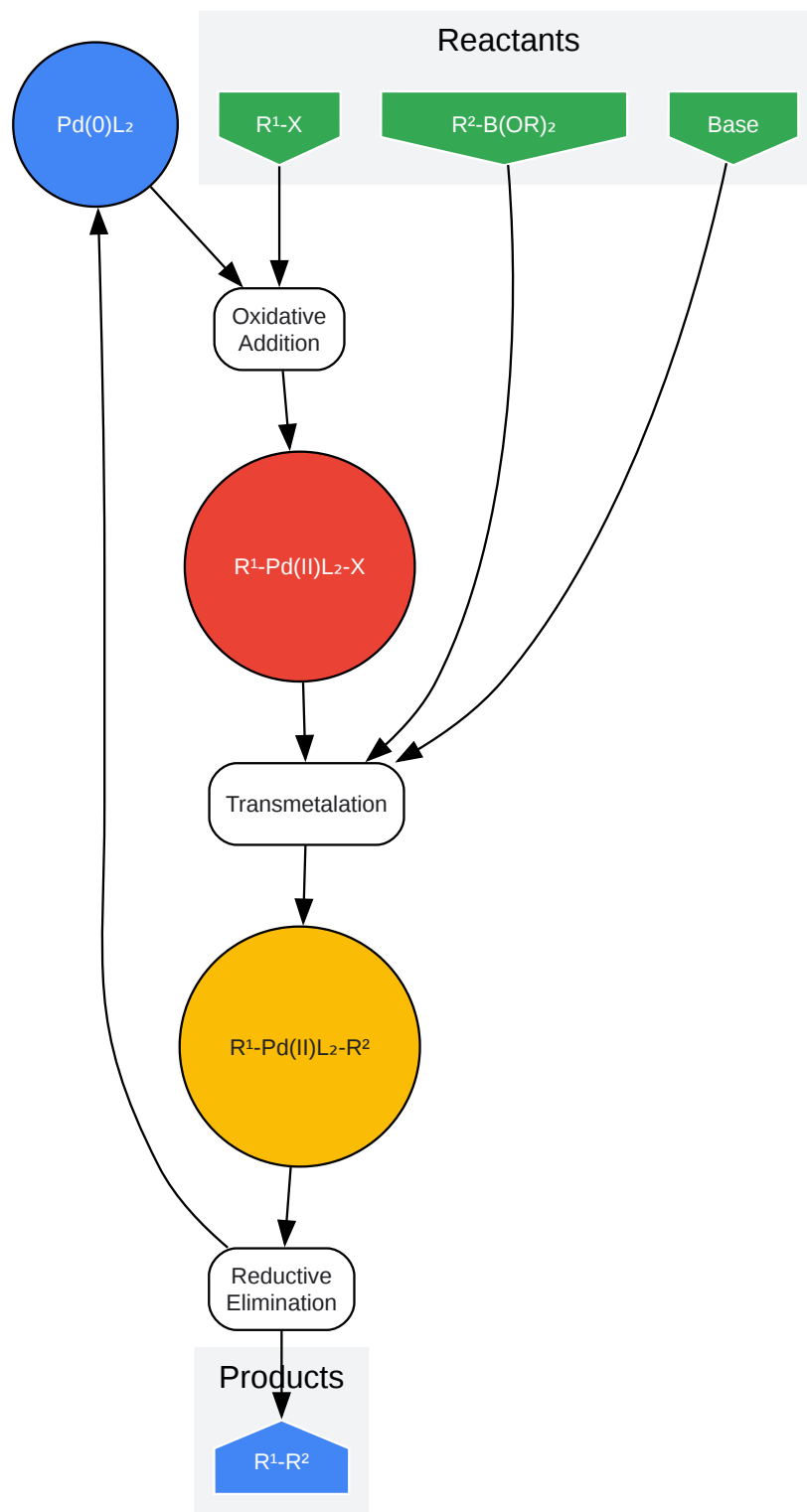
Ethyldiphenylphosphine is widely employed as a ligand in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.

These reactions are fundamental in synthetic organic chemistry for the construction of complex molecules.^[2]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction forms a carbon-carbon bond between an organoboron compound and an organohalide. The phosphine ligand plays a critical role in stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle.

Suzuki-Miyaura Catalytic Cycle

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A generalized catalytic cycle for the Suzuki-Miyaura reaction.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling[8]

Materials:

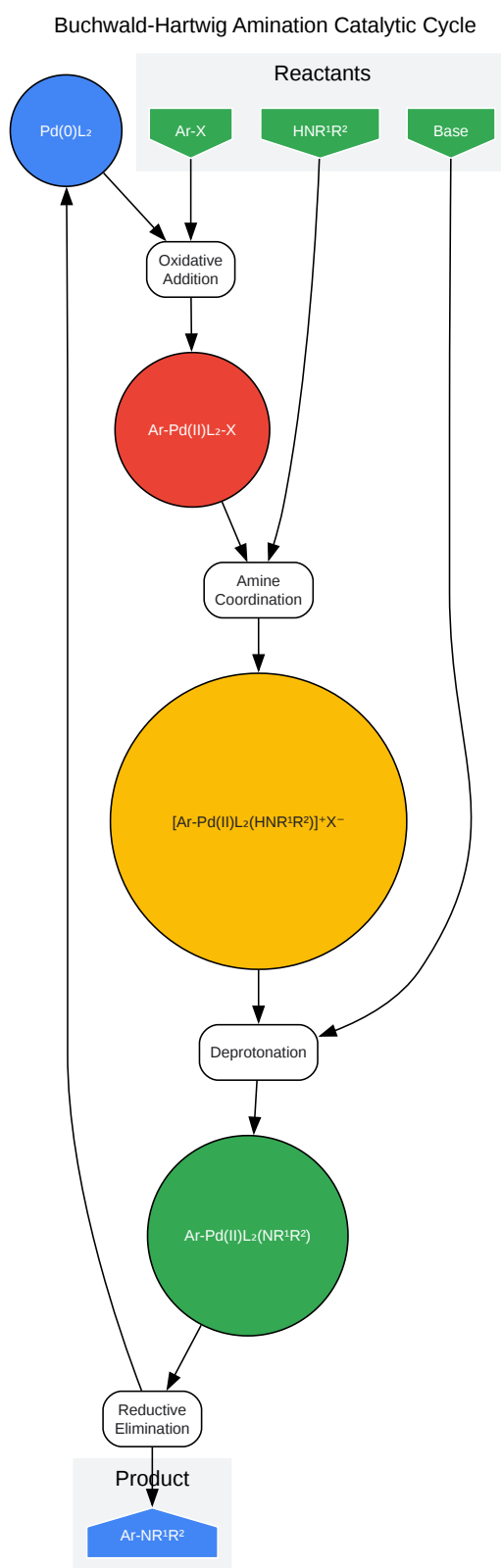
- Aryl halide (e.g., aryl bromide)
- Arylboronic acid
- Palladium catalyst precursor (e.g., $\text{Pd}_2(\text{dba})_3$)
- **Ethyldiphenylphosphine** ligand
- Base (e.g., CsF, K_2CO_3 , or K_3PO_4)
- Anhydrous solvent (e.g., THF, 1,4-dioxane, or toluene)

Procedure:

- In an oven-dried Schlenk tube under an inert atmosphere (e.g., argon), combine the aryl halide (1.0 equiv), arylboronic acid (1.2-1.5 equiv), palladium precursor (e.g., 2-5 mol %), **ethyldiphenylphosphine** (4-10 mol %), and base (2-3 equiv).
- Add the anhydrous solvent via syringe.
- Degas the reaction mixture by several cycles of vacuum and backfilling with the inert gas.
- Heat the reaction mixture with stirring at the appropriate temperature (typically 80-110 °C) until the starting material is consumed (monitored by TLC or GC).
- After cooling to room temperature, the reaction mixture is typically filtered through a pad of celite, and the filtrate is concentrated.
- The crude product is then purified by column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds by coupling an amine with an aryl halide. The choice of phosphine ligand is crucial for the success of this reaction.



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A generalized catalytic cycle for the Buchwald-Hartwig amination.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination[9][10]

Materials:

- Aryl halide (e.g., aryl bromide or chloride)
- Amine
- Palladium catalyst precursor (e.g., Pd(OAc)₂ or Pd₂(dba)₃)
- **Ethyldiphenylphosphine** ligand
- Strong base (e.g., NaOt-Bu or K₃PO₄)
- Anhydrous solvent (e.g., toluene or 1,4-dioxane)

Procedure:

- In an oven-dried reaction vessel under an inert atmosphere, combine the palladium precursor, **ethyldiphenylphosphine**, and the base.
- Add the aryl halide and the amine.
- Add the anhydrous solvent.
- Heat the reaction mixture with vigorous stirring at the required temperature (typically 80-110 °C) until the reaction is complete.
- After cooling, the reaction mixture is diluted with a suitable solvent (e.g., ethyl acetate) and filtered through celite.
- The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.
- The crude product is purified by column chromatography.

Conclusion

Ethyldiphenylphosphine is a valuable and versatile ligand in organometallic chemistry, particularly for palladium-catalyzed cross-coupling reactions. Its synthesis is straightforward, and it offers a good balance of steric and electronic properties for a variety of catalytic transformations. This guide provides essential data and protocols to facilitate its use in research and development, empowering scientists to leverage its capabilities in the synthesis of novel and complex molecules.

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